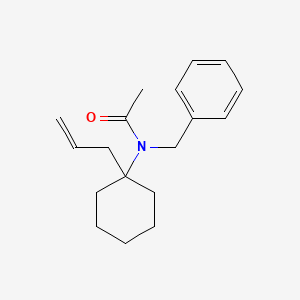
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide, also known as CDDP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of hydrazide derivatives and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide is thought to form covalent bonds with DNA, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has also been shown to modulate the immune system, enhancing the activity of immune cells against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide in lab experiments is its relative ease of synthesis. In addition, 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has shown promising results in preclinical studies, making it a potentially valuable tool for further research. However, one limitation of using 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide is its potential toxicity, which can be a concern when working with cell cultures or animal models.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide as a potential treatment for other diseases, such as viral infections or autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide involves the reaction of 4-chlorobenzohydrazide with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide as a white crystalline solid.
Aplicaciones Científicas De Investigación
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has been investigated for its potential as an antimicrobial agent, with studies showing activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOBCDXETDQTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)

![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)

![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)

![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)
![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)


![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5758808.png)
![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)